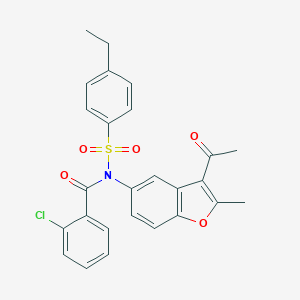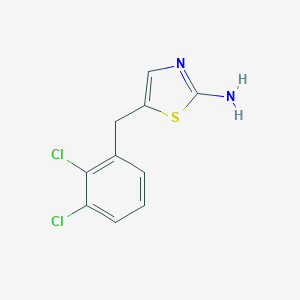
5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 2,3-Dichlorobenzylamine , which is a benzylamine with two chlorine atoms on the benzene ring. Benzylamines are a class of compounds containing a benzylamine functional group, which consists of a benzene ring attached to an amine group.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds like 2,3-Dichlorobenzylamine, properties such as density, boiling point, vapor pressure, and others can be determined .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine has been extensively studied for its chemical synthesis and characterization. Studies have focused on synthesizing various derivatives and analyzing their structures through spectral and analytical methods. For instance, new derivatives of thiazole-2-ylamines have been synthesized and characterized by analytical and spectral data, indicating a robust interest in the structural aspects of these compounds (Shetty, Khazi, & Ahn, 2010), (Badiger, Mulla, Khazi, & Khazi, 2013).
Biological Activities
The derivatives of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine have demonstrated significant biological activities. These compounds have been investigated for their potential in treating various conditions:
Anthelmintic and Anti-inflammatory Activities:
- Some derivatives have shown promising anthelmintic and anti-inflammatory activities, indicating their potential in treating parasitic worm infections and reducing inflammation (Shetty, Khazi, & Ahn, 2010).
Antimicrobial Activities:
- There's a substantial interest in the antimicrobial properties of these compounds. Derivatives have been screened for their activity against various microorganisms, including bacteria and fungi, showing potential as antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Propiedades
IUPAC Name |
5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S/c11-8-3-1-2-6(9(8)12)4-7-5-14-10(13)15-7/h1-3,5H,4H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYYBLWDYNACNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

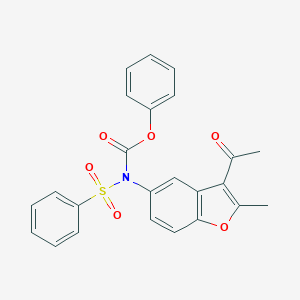

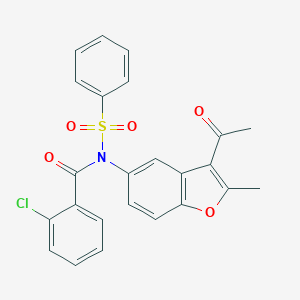


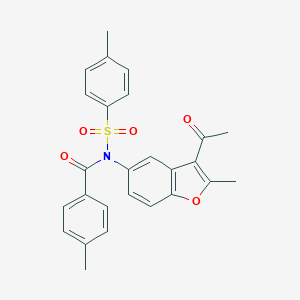
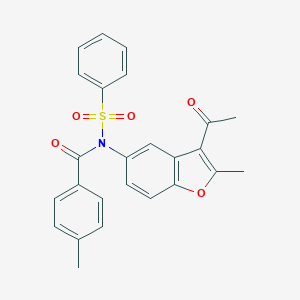

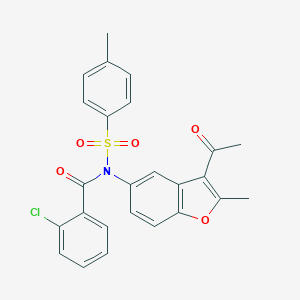
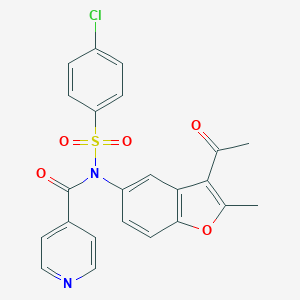
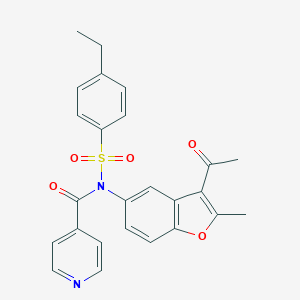
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide](/img/structure/B407460.png)

